N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(15-3-5-17-14(11-15)7-9-21-17)22-8-1-2-10-24-16-4-6-18-19(12-16)26-13-25-18/h3-7,9,11-12,21H,8,10,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWUYEPBJYHXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the but-2-yn-1-yl group through a coupling reaction. The final step involves the formation of the indole-5-carboxamide moiety. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of carboxylic acids, while reduction of the indole ring can yield various reduced indole derivatives .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole and indole-5-carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes:
- Benzo[d][1,3]dioxole moiety : Enhances biological interactions due to its electron-rich nature.
- But-2-yn-1-yl linker : Provides spatial flexibility.
- Indole and carboxamide components : Associated with various biological activities.
The synthesis typically involves multi-step reactions starting from readily available precursors, often employing methods like amidation and cyclization to introduce the indole and benzo[d][1,3]dioxole structures.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, in vitro studies have demonstrated the compound's ability to inhibit cell proliferation across various cancer cell lines.
Table 1: In Vitro Anticancer Activity
These findings suggest that the compound may target specific pathways involved in cancer progression.
Anti-inflammatory Effects
The sulfonamide moiety in similar compounds has been linked to anti-inflammatory properties. Studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: COX Inhibition Activity
The mechanism of action for this compound appears to involve:
- Enzyme Inhibition : The compound may bind to active sites of enzymes like COX, thereby reducing inflammatory mediators.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells through modulation of signaling pathways.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
Recent studies have focused on the biological activity of benzodioxole derivatives similar to this compound. For example:
Study on Antidiabetic Potential
A study investigated a related benzodioxole derivative's effect on α-amylase inhibition and found significant activity with an IC50 value of 0.68 µM against α-amylase, indicating potential for diabetes management .
Toxicity Assessment
Toxicity studies using zebrafish embryos revealed that certain derivatives exhibited low toxicity levels while maintaining significant biological activity . This suggests a favorable safety profile for further development.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 0–25°C (amide coupling) | |
| Solvent | DMF or dichloromethane | |
| Reaction Time | 12–24 hours (coupling steps) | |
| Purification | Column chromatography (EtOAc/hexane) or HPLC |
Validation : Confirm purity and structure via / NMR, HRMS, and HPLC (>95% purity) .
Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its stereochemistry?
Answer:
- Core Techniques :
- NMR Spectroscopy : Assign aromatic protons (δ 6.5–7.8 ppm for indole/benzo[d][1,3]dioxole) and alkyne protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Stereochemical Challenges :
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
Answer:
SAR Strategy :
Core Modifications :
- Vary substituents on the indole (e.g., halogenation at C-5) and benzo[d][1,3]dioxole (e.g., methoxy vs. nitro groups) to assess effects on target binding .
Linker Optimization :
- Replace the but-2-yn-1-yl spacer with saturated (butyl) or heteroatom-containing (e.g., ether) linkers to modulate rigidity and solubility .
Biological Assays :
- Screen against kinase panels (e.g., VEGFR-2) or apoptosis pathways (caspase activation) using in vitro cellular models .
Data Interpretation : Correlate logP (calculated via ChemDraw) with cytotoxicity (IC) to balance potency and pharmacokinetics .
Advanced: What mechanisms underlie its reported anticancer activity, and how can contradictory data be resolved?
Answer:
Proposed Mechanisms :
- Apoptosis Induction : Disruption of mitochondrial membrane potential and caspase-3/7 activation in cancer cells (e.g., HepG2) .
- Kinase Inhibition : Competitive binding to ATP pockets in kinases like VEGFR-2, validated via molecular docking (AutoDock Vina) .
Q. Addressing Contradictions :
- Species-Specific Effects : Test across multiple cell lines (e.g., MCF-7 vs. HT-29) to identify selectivity .
- Metabolic Stability : Use hepatic microsome assays to assess CYP450-mediated degradation, which may explain variable in vivo efficacy .
Advanced: How can in silico modeling predict its pharmacokinetic and toxicity profiles?
Answer:
Computational Workflow :
ADME Prediction :
- Use SwissADME to estimate bioavailability (%F >30), blood-brain barrier permeability (BBB score <0.5), and CYP450 interactions .
Toxicity Screening :
- ProTox-II for hepatotoxicity (alert for indole-related structural alerts) and Ames mutagenicity tests .
Molecular Dynamics (MD) :
- Simulate binding stability to VEGFR-2 (GROMACS) over 100 ns to validate docking results .
Validation : Cross-reference predictions with in vitro Caco-2 permeability and hERG inhibition assays .
Advanced: What strategies mitigate synthetic challenges, such as low yields in the final coupling step?
Answer:
Troubleshooting :
- Catalyst Optimization : Replace EDC/HOBt with DCC/DMAP for sterically hindered amide bonds .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C (improves yield by 15–20%) .
- Protecting Groups : Temporarily protect the indole NH with Boc groups to prevent side reactions .
Case Study : A 63% yield was achieved using (S)-DTBM-SEGPHOS as a chiral ligand in asymmetric synthesis .
Basic: What are the compound’s solubility and stability profiles under physiological conditions?
Answer:
Key Properties :
| Property | Value | Reference |
|---|---|---|
| Solubility (PBS) | 25 µM at pH 7.4 | |
| Stability (pH 7.4) | t = 8 hours | |
| LogD (octanol/water) | 3.2 ± 0.3 |
Stabilization : Use lyophilization with trehalose for long-term storage (-20°C) .
Advanced: How does its molecular conformation influence target binding, and what computational tools validate this?
Answer:
Conformational Analysis :
- DFT Calculations (Gaussian 16) : Optimize geometry to identify low-energy conformers. The but-2-yn-1-yl linker adopts a linear conformation, enhancing hydrophobic interactions .
- Pharmacophore Mapping (MOE) : Highlight hydrogen bond donors (indole NH) and π-π stacking (benzo[d][1,3]dioxole) as critical features .
Validation : Overlay calculated and X-ray structures (RMSD <1.5 Å) to confirm predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
